molecular formula C10H6Cl2N2O B11728086 2-Cyano-3-(2,6-dichlorophenyl)prop-2-enamide

2-Cyano-3-(2,6-dichlorophenyl)prop-2-enamide

Cat. No.: B11728086
M. Wt: 241.07 g/mol
InChI Key: COVHOFUKHXKEHE-UHFFFAOYSA-N
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Description

2-Cyano-3-(2,6-dichlorophenyl)prop-2-enamide is a chemical compound with the molecular formula C10H6Cl2N2O. It is known for its applications in various scientific fields due to its unique chemical properties .

Chemical Reactions Analysis

2-Cyano-3-(2,6-dichlorophenyl)prop-2-enamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

2-Cyano-3-(2,6-dichlorophenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(2,6-dichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar compounds to 2-Cyano-3-(2,6-dichlorophenyl)prop-2-enamide include:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity .

Properties

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07 g/mol

IUPAC Name

2-cyano-3-(2,6-dichlorophenyl)prop-2-enamide

InChI

InChI=1S/C10H6Cl2N2O/c11-8-2-1-3-9(12)7(8)4-6(5-13)10(14)15/h1-4H,(H2,14,15)

InChI Key

COVHOFUKHXKEHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C(C#N)C(=O)N)Cl

Origin of Product

United States

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